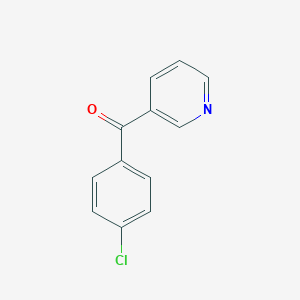

4-Chlorophenyl pyridin-3-yl ketone

Vue d'ensemble

Description

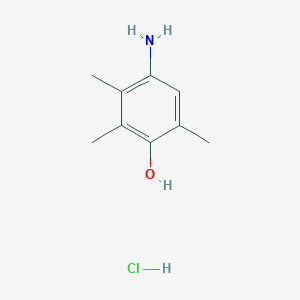

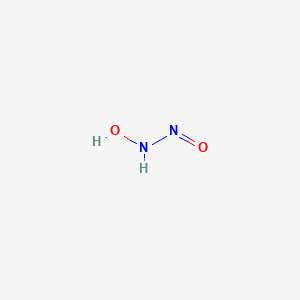

4-Chlorophenyl pyridin-3-yl ketone (4-CPK) is a chemical compound with a wide range of applications in scientific research. It is an important intermediate in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and materials. 4-CPK is also a versatile building block in the synthesis of heterocyclic compounds. In addition, 4-CPK has potential applications in biochemistry, pharmacology, and medicine.

Applications De Recherche Scientifique

Synthesis and Characterization

- A base-catalyzed intramolecular cyclization process led to the synthesis of a compound involving 4-Chlorophenyl pyridin-3-yl ketone. This process demonstrated a yield of 75%, highlighting its efficiency in synthesizing complex organic compounds (Volkov et al., 2022).

- Another study explored the molecular structure, spectroscopic, and quantum chemical aspects of a molecule containing a 4-Chlorophenyl group. This research provides insight into the structural and electronic properties of such molecules, which can be crucial for various applications (Sivakumar et al., 2021).

Biocatalysis and Green Chemistry

- Research on the biocatalytic synthesis of S-(4-chlorophenyl)-(pyridin-2-yl) methanol showcased an innovative, green, and economic method. This study highlights the potential of using biocatalysts for synthesizing complex organic molecules in a sustainable manner (Chen et al., 2021).

Molecular Mechanics and Stereochemistry

- A study on alcohol dehydrogenase demonstrated the molecular switch manipulating the stereoselectivity of the enzyme towards ketones with bulky substituents, including this compound. This research contributes to understanding the enantioselective recognition of prochiral ketones by enzymes (Xu et al., 2020).

Organometallic Chemistry and Coordination Behavior

- A study involving the synthesis of rhenium(I) complexes used derivatives of this compound. This research provides valuable insights into the coordination behavior of such compounds in organometallic chemistry, potentially leading to new catalysts or materials (Habarurema et al., 2020).

Anticancer and Antimicrobial Research

- Compounds containing the 4-Chlorophenyl group were explored for their anticancer and antimicrobial activities. This indicates the potential use of such compounds in pharmaceutical applications, particularly in developing new drugs or treatments (Katariya et al., 2021).

Polymer Science

- Research on aromatic poly(ether ketone)s containing 2,6-diphenylpyridyl units and pendant groups utilized this compound derivatives. These studies contribute to the development of new polymers with potentially unique properties (Zhang et al., 2020).

Electrochemistry

- An electrochemical study focused on the hydrogenation of carbonyl functional groups, including those in this compound, revealed insights into the interactions between molecular structures and electrode surfaces (Bondue & Koper, 2019).

Synthesis of Pyridines

- Research on the synthesis of pyridines using 1,2,3-triazines and ketones provided methods for constructing highly substituted pyridines, an important class of compounds in medicinal chemistry (Zhang et al., 2020).

Orientations Futures

The potential applications of 4-Chlorophenyl pyridin-3-yl ketone in nonlinear optics have been confirmed by second and third harmonic generation studies . The static and dynamic polarizability of this compound was found to be many-fold higher than that of urea . These studies suggest that this material possesses superior properties and could be applied in optoelectronic device fabrications .

Mécanisme D'action

Target of Action

The primary targets of (4-Chlorophenyl)(Pyridin-3-Yl)Methanone are currently unknown. This compound is a derivative of indole , a heterocyclic compound that has been found in many important synthetic drug molecules and binds with high affinity to multiple receptors . Therefore, it is possible that (4-Chlorophenyl)(Pyridin-3-Yl)Methanone may also interact with multiple targets.

Mode of Action

Indole derivatives are known to bind with high affinity to multiple receptors, leading to various biological activities .

Biochemical Pathways

Indole derivatives, which share a similar structure, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives, and possibly (4-Chlorophenyl)(Pyridin-3-Yl)Methanone, may affect a wide range of biochemical pathways.

Result of Action

Given its structural similarity to indole derivatives, it may have a broad spectrum of biological activities .

Analyse Biochimique

Biochemical Properties

It is known that similar compounds can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific structure of the compound and the biomolecules it interacts with.

Cellular Effects

Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is possible that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Propriétés

IUPAC Name |

(4-chlorophenyl)-pyridin-3-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClNO/c13-11-5-3-9(4-6-11)12(15)10-2-1-7-14-8-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZWGUDFNQIAHEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10163054 | |

| Record name | 4-Chlorophenyl pyridin-3-yl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10163054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

14548-44-8 | |

| Record name | (4-Chlorophenyl)-3-pyridinylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14548-44-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chlorophenyl pyridin-3-yl ketone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014548448 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chlorophenyl pyridin-3-yl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10163054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chlorophenyl pyridin-3-yl ketone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.061 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5a,5b,11a,11b-Tetrahydrodibenzo[b,h]biphenylene-5,6,11,12-tetrone](/img/structure/B85148.png)